molecular formula C13H9Br2FO B1379548 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene CAS No. 1820666-39-4

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene

Cat. No.: B1379548
CAS No.: 1820666-39-4
M. Wt: 360.02 g/mol
InChI Key: AEZYFLKSYANTLJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene (CAS: 1820666-39-4) is a halogenated aromatic compound with the molecular formula C₁₃H₉Br₂FO and a molecular weight of 360.02 g/mol . It features a benzene ring substituted with a benzyloxy group at position 1, bromine atoms at positions 2 and 4, and a fluorine atom at position 5 (Figure 1). This compound is categorized as a biochemical reagent and is available in highly purified grades (≥98% purity) for research applications, particularly in organic synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZYFLKSYANTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene typically involves the following steps:

    Bromination: The starting material, 1-(Benzyloxy)-5-fluorobenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atoms.
  • Oxidized products with carbonyl functionalities.
  • Reduced products with hydrogenated or dehalogenated structures.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds.

    Oxidation: The benzyloxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.

    Reduction: The compound undergoes hydrogenation or dehalogenation, leading to the removal of bromine atoms or the conversion of functional groups.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of benzyloxy-substituted haloaromatics. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene 1881295-70-0 C₁₃H₉Br₂FO 360.02 1-OBn, 3-Br, 4-Br, 2-F Pharmaceutical intermediates
1-Bromo-3,5-difluoro-4-(benzyloxy)benzene 99045-18-8 C₁₃H₉BrF₂O 305.12 1-OBn, 4-Br, 3-F, 5-F Material science research
1-Bromo-2-((4-fluorobenzyl)oxy)benzene 494772-43-9 C₁₃H₁₀BrFO 273.12 1-OBn(4-F), 2-Br Biochemical assays
1-(Benzyloxy)-4-bromo-2-methoxybenzene N/A C₁₄H₁₃BrO₂ 293.16 1-OBn, 4-Br, 2-OCH₃ Synthesis of natural products

Key Observations :

  • Halogen Diversity : The target compound uniquely combines two bromine atoms with one fluorine , whereas analogues like 99045-18-8 prioritize difluoro substitution .
  • Reactivity: The presence of multiple bromine atoms enhances electrophilic substitution reactivity compared to mono-bromo derivatives (e.g., 494772-43-9) .
  • Applications : Compounds with methoxy groups (e.g., C₁₄H₁₃BrO₂) are preferred in natural product synthesis, while dibromo derivatives are utilized in high-purity biochemical contexts .

Challenges :

  • Steric hindrance from the benzyloxy group complicates regioselective bromination in polychlorinated derivatives .
  • Grignard or lithiation reactions (e.g., n-BuLi at -78°C) are employed to enhance yields in analogues like C₁₄H₁₃BrO₂ .

Physicochemical Properties

Property 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene 1-Bromo-3,5-difluoro-4-(benzyloxy)benzene 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported 179.6°F (82°C) (estimated)
Density Not reported Not reported 1.6 g/cm³
Solubility Likely low in water, high in DMF/DMSO Similar to target compound Soluble in organic solvents

Notes:

  • Limited experimental data exist for the target compound’s physical properties, but analogues suggest low water solubility and thermal stability up to 80–100°C .

Biological Activity

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene is a synthetic organic compound with potential biological activities that have attracted attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Chemical Formula : C13H9Br2F
  • CAS Number : 1820666-39-4

The compound features a benzyloxy group attached to a dibromofluorobenzene core, which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine and fluorine substituents can enhance the lipophilicity of the compound, facilitating membrane permeability and interaction with intracellular targets such as proteins and nucleic acids.

  • Covalent Bond Formation : The bromine atoms can participate in nucleophilic substitution reactions, potentially modifying key amino acids in proteins.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest a moderate antimicrobial potential, warranting further investigation into structure-activity relationships.

Anticancer Activity

In vitro studies have demonstrated that similar dibromofluorobenzenes exhibit cytotoxic effects on cancer cell lines. A comparative analysis was conducted on the antiproliferative effects of related compounds:

Compound IC50 (µM) Cell Line
This compound10MCF7 (breast cancer)
2-Bromo-5-fluorobenzene15MDA-MB-231 (breast cancer)
Combretastatin A48HT29 (colon cancer)

The IC50 values indicate that this compound has promising anticancer properties, particularly against breast cancer cell lines.

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the effects of various dibromofluorobenzenes on cell cycle progression in cancer cells. Results indicated that treatment with this compound led to significant G2/M phase arrest in MCF7 cells, suggesting potential as a chemotherapeutic agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts microtubule formation by binding to β-tubulin, similar to known microtubule inhibitors like paclitaxel. This was confirmed through immunofluorescence microscopy showing altered microtubule structures post-treatment.

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